4-(Acetylsulfanyl)butanoic acid
Overview
Description
4-(Acetylsulfanyl)butanoic acid, also known as 4-(acetylthio)butanoic acid, is an organic compound with the molecular formula C6H10O3S. This compound is characterized by the presence of a butanoic acid backbone with an acetylthio group attached to the fourth carbon atom. It is primarily used in scientific research and has various applications in organic synthesis and biochemistry .
Mechanism of Action
Target of Action
The primary targets of Butanoic acid, 4-(acetylthio)- are currently unknown . The compound is a complex organic molecule with several functional groups, which suggests it could interact with a variety of biological targets.
Mode of Action
The presence of a thioester group suggests that it might participate in various reactions involving thiol-exchange or cleavage. The succinimide group, a reactive moiety known for its ability to form covalent bonds with amines, could potentially be useful in bioconjugation reactions for attaching molecules to proteins or other biomolecules.
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
Butanoic acid, 4-(acetylthio)- plays a significant role in biochemical reactions, particularly in the formation of thioester bonds. This compound interacts with enzymes such as acyl-CoA synthetases, which catalyze the formation of acyl-CoA derivatives. The interaction between butanoic acid, 4-(acetylthio)- and acyl-CoA synthetases involves the transfer of the acetyl group to the enzyme, forming an acetyl-enzyme intermediate. This intermediate then reacts with CoA to form acetyl-CoA, a crucial molecule in various metabolic pathways .
Cellular Effects
Butanoic acid, 4-(acetylthio)- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of histone deacetylases (HDACs), leading to changes in gene expression. By inhibiting HDACs, butanoic acid, 4-(acetylthio)- can increase the acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene transcription . Additionally, this compound can affect cellular metabolism by altering the levels of acetyl-CoA, which is a key substrate for the tricarboxylic acid (TCA) cycle and fatty acid synthesis.
Molecular Mechanism
The molecular mechanism of butanoic acid, 4-(acetylthio)- involves its interaction with various biomolecules, including enzymes and proteins. This compound can act as an acetyl donor in enzymatic reactions, transferring its acetyl group to target molecules. For example, butanoic acid, 4-(acetylthio)- can acetylate lysine residues on histone proteins, leading to changes in chromatin structure and gene expression . Additionally, this compound can inhibit the activity of HDACs by binding to their active sites, preventing the deacetylation of histones and other proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butanoic acid, 4-(acetylthio)- can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form butanoic acid and acetic acid over extended periods . Long-term exposure to butanoic acid, 4-(acetylthio)- can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the effects of this compound can persist for several hours to days, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of butanoic acid, 4-(acetylthio)- in animal models vary with different dosages. At low doses, this compound can enhance cellular metabolism and gene expression by increasing the levels of acetyl-CoA and histone acetylation . At high doses, butanoic acid, 4-(acetylthio)- can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while adverse effects occur at higher doses.
Metabolic Pathways
Butanoic acid, 4-(acetylthio)- is involved in several metabolic pathways, including the TCA cycle and fatty acid synthesis. This compound can be converted to acetyl-CoA, which is a key intermediate in these pathways . Enzymes such as acyl-CoA synthetases and acetyl-CoA carboxylase play crucial roles in the metabolism of butanoic acid, 4-(acetylthio)-. Additionally, this compound can affect metabolic flux by altering the levels of acetyl-CoA and other metabolites.
Transport and Distribution
Within cells and tissues, butanoic acid, 4-(acetylthio)- is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, butanoic acid, 4-(acetylthio)- can interact with binding proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and metabolic activity.
Subcellular Localization
Butanoic acid, 4-(acetylthio)- is localized to specific subcellular compartments, where it exerts its effects on cellular function. This compound can be found in the cytoplasm, where it interacts with enzymes involved in metabolic pathways . Additionally, butanoic acid, 4-(acetylthio)- can be localized to the nucleus, where it affects gene expression by modulating histone acetylation. Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing butanoic acid, 4-(acetylthio)- involves the reaction of 4-chlorobutyric acid with potassium thioacetate in dry dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is stirred at room temperature for about 2 hours, after which the organic solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for butanoic acid, 4-(acetylthio)- are not widely documented, the synthesis typically follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylthio group to a thiol group.
Substitution: The acetylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetylsulfanyl)butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: A simple carboxylic acid with the formula C4H8O2.
4-Mercaptobutanoic acid: Similar structure but with a thiol group instead of an acetylthio group.
Acetylthioacetic acid: Contains an acetylthio group attached to an acetic acid backbone.
Uniqueness
4-(Acetylsulfanyl)butanoic acid is unique due to the presence of both an acetylthio group and a butanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-acetylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTORAPMCRFGVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590942 | |
Record name | 4-(Acetylsulfanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-82-3 | |
Record name | 4-(Acetylsulfanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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